molecular formula C13H20ClN3 B1662955 Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride CAS No. 4749-61-5

Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride

Cat. No. B1662955
CAS RN: 4749-61-5
M. Wt: 253.77 g/mol
InChI Key: ZLRWFGBEDNTMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride (DEDIM) is an organic compound that is used in a variety of scientific applications. It is a white crystalline solid with a molecular formula of C10H17ClN2. It is soluble in water, methanol, and ethanol, and is used as a reagent in organic synthesis. DEDIM has been used in a range of scientific research applications, including in vivo and in vitro studies. It has been used to study the mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics of various compounds.

Scientific Research Applications

  • Antihypertensive Applications : A derivative of the compound, 5-Fluoro-2-methyl-imidazolidinylidene-benzamine-hydrochloride, showed effectiveness as an antihypertensive agent in a study. Patients with moderate to severe hypertension exhibited significant blood pressure reduction. This highlights its potential use in hypertension management (Brunner et al., 1977).

  • Anti-inflammatory and Analgesic Actions : Newer substituted-imidazolidine derivatives were synthesized and showed notable anti-inflammatory and analgesic actions. These compounds also exhibited a superior gastrointestinal safety profile compared to standard drugs, indicating potential for therapeutic use in related conditions (Husain et al., 2013).

  • Chemical Synthesis and Structural Studies : The compound has been utilized in the synthesis of various chemically significant derivatives. For instance, studies have focused on the regioselective synthesis of substituted imidate derivatives, highlighting its utility in the development of novel chemical compounds (Yan et al., 2011).

  • Development of New Pharmaceuticals : The compound serves as an intermediate in the synthesis of important pharmaceuticals. For example, it's an intermediate in the synthesis of dasatinib, an anticancer drug, demonstrating its significance in drug development processes (Lei-ming, 2012).

  • Exploration in Organic Chemistry : Research into reactions and interactions involving this compound provides insight into organic chemistry mechanisms. Studies have investigated its reactions with various other chemical entities, contributing to the understanding of organic synthesis processes (Huang & Wamhoff, 1984).

  • Antimicrobial Activity : Certain derivatives of the compound have been synthesized and tested for antimicrobial activity. Some of these derivatives showed potential as antimicrobial agents against various bacteria and fungi, indicating their possible application in treating infections (Kapadiya et al., 2020).

  • Insecticide Research : The compound has been studied in the context of insecticides. For example, research on [3H]Imidacloprid, a derivative, provided insights into its mode of action in insect acetylcholine receptors, underlining its potential in pest control (Liu & Casida, 1993).

Mechanism of Action

Target of Action

ST 91 primarily targets α2-adrenoceptors (α2AR) . These receptors are part of the adrenergic system and play a crucial role in the regulation of various physiological processes, including pain modulation.

Mode of Action

ST 91 acts as an agonist to α2-adrenoceptors . It binds to these receptors, triggering a series of intracellular events that lead to the desired pharmacological effects. The analgesic effects of ST 91 are mediated by α2A-adrenoceptors .

Biochemical Pathways

It is known that the activation of α2-adrenoceptors can inhibit the release of certain neurotransmitters, thereby modulating neuronal activity . This can lead to analgesic effects, among others.

Result of Action

The activation of α2-adrenoceptors by ST 91 leads to potent analgesic effects . Specifically, intrathecal administration of ST 91 has been shown to reduce pain-related behavior in animal models . These effects are distinct from those of other analgesics, such as morphine .

properties

IUPAC Name

N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-3-ium-2-amine;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3.ClH/c1-3-10-6-5-7-11(4-2)12(10)16-13-14-8-9-15-13;/h5-7H,3-4,8-9H2,1-2H3,(H2,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRWFGBEDNTMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC2=[NH+]CCN2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4751-48-8 (Parent)
Record name ST 91
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004749615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4749-61-5
Record name 1H-Imidazol-2-amine, N-(2,6-diethylphenyl)-4,5-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4749-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST 91
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004749615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride
Reactant of Route 2
Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride
Reactant of Route 3
Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride
Reactant of Route 4
Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride
Reactant of Route 5
Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride
Reactant of Route 6
Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.